![molecular formula C23H30O5 B14006202 2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one CAS No. 69217-01-2](/img/structure/B14006202.png)
2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- is a complex organic compound characterized by its unique structure and functional groups. This compound is part of the dibenzofuranone family, known for their diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of dibenzofuran with tert-butyl groups and methoxy groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction parameters and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Wissenschaftliche Forschungsanwendungen
1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: A simpler analog without the tert-butyl and methoxy groups.
Quinones: Compounds with similar oxidation states and functional groups.
Hydroquinones: Reduced forms with similar structural features.
Uniqueness
1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- is unique due to its specific combination of tert-butyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
69217-01-2 |
|---|---|
Molekularformel |
C23H30O5 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4,4,8-trimethoxydibenzofuran-1-one |
InChI |
InChI=1S/C23H30O5/c1-21(2,3)15-11-13(25-7)10-14-17-18(24)16(22(4,5)6)12-23(26-8,27-9)20(17)28-19(14)15/h10-12H,1-9H3 |
InChI-Schlüssel |
HQBULOZUEKWWKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC2=C1OC3=C2C(=O)C(=CC3(OC)OC)C(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14006121.png)
![3-[N-(2-cyanoethyl)-4-[[5-(2,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile](/img/structure/B14006123.png)
![8-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B14006138.png)
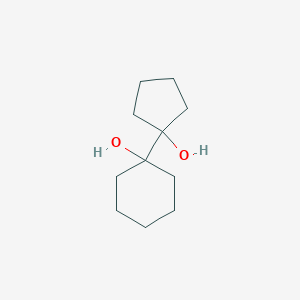

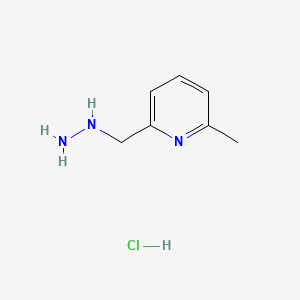
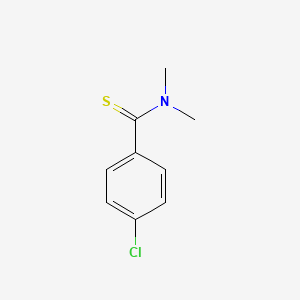
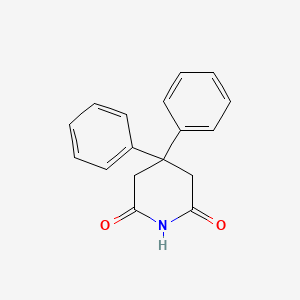
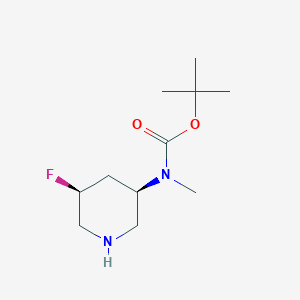
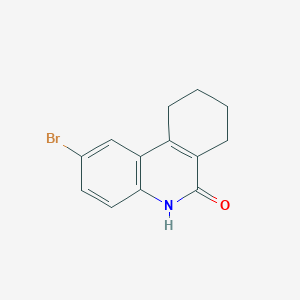
![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)
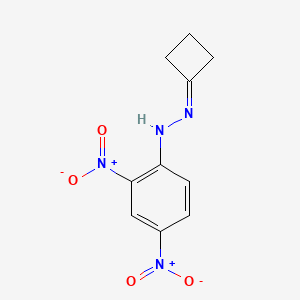
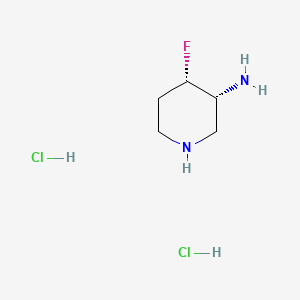
![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)
